(-)-Eseroline fumarate

CAS No.: 70310-73-5

Cat. No.: VC8364207

Molecular Formula: C17H22N2O5

Molecular Weight: 334.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 70310-73-5 |

|---|---|

| Molecular Formula | C17H22N2O5 |

| Molecular Weight | 334.4 g/mol |

| IUPAC Name | (3aR,8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-ol;(E)-but-2-enedioic acid |

| Standard InChI | InChI=1S/C13H18N2O.C4H4O4/c1-13-6-7-14(2)12(13)15(3)11-5-4-9(16)8-10(11)13;5-3(6)1-2-4(7)8/h4-5,8,12,16H,6-7H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t12-,13+;/m1./s1 |

| Standard InChI Key | PBZRRADJWNBPNY-XDRMOJKASA-N |

| Isomeric SMILES | C[C@@]12CCN([C@@H]1N(C3=C2C=C(C=C3)O)C)C.C(=C/C(=O)O)\C(=O)O |

| SMILES | CC12CCN(C1N(C3=C2C=C(C=C3)O)C)C.C(=CC(=O)O)C(=O)O |

| Canonical SMILES | CC12CCN(C1N(C3=C2C=C(C=C3)O)C)C.C(=CC(=O)O)C(=O)O |

Introduction

Chemical and Structural Profile of (-)-Eseroline Fumarate

Basic Chemical Properties

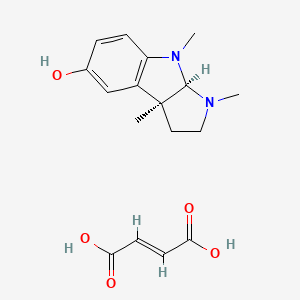

(-)-Eseroline fumarate (CAS 70310-73-5 or 104015-29-4) is a chiral organic compound with the molecular formula and a molecular weight of 334.37 g/mol . Its structure comprises a pyrrolo[2,3-b]indole core substituted with hydroxyl, methyl, and fumarate groups (Figure 1). The fumarate counterion enhances solubility and stability, making it suitable for experimental applications.

Table 1: Physicochemical Properties of (-)-Eseroline Fumarate

| Property | Value |

|---|---|

| Boiling Point | 587.1°C at 760 mmHg |

| Flash Point | 308.9°C |

| Vapor Pressure | mmHg (25°C) |

| LogP (Partition Coefficient) | 1.476 |

| Water Solubility | Moderate (exact value unreported) |

Synthesis and Metabolic Origin

(-)-Eseroline fumarate is derived from the hydrolysis of physostigmine, a natural alkaloid isolated from Physostigma venenosum (Calabar bean). The synthesis involves refluxing physostigmine in butanol with a catalytic amount of sodium, followed by precipitation with fumaric acid . This method yields the fumarate salt with high purity, as confirmed by nuclear magnetic resonance (NMR) and mass spectrometry .

"The conversion of physostigmine to eseroline via alkaline hydrolysis is a critical step in elucidating the metabolic pathways of cholinesterase inhibitors."

Mechanisms of Action and Biological Targets

Cholinergic and Serotonergic Modulation

Although (-)-eseroline fumarate itself lacks direct AChE inhibitory activity, it influences cholinergic signaling through its parent compound, physostigmine . In neuronal cell cultures (e.g., mouse neuroblastoma N1E-115 and rat glioma C6), 0.5 mM (-)-eseroline fumarate induces time-dependent LDH leakage, indicating membrane disruption and cytotoxicity . Concurrently, it triggers the release of 5-HT (IC₅₀ ≈ 0.3 mM) and adenine nucleotides, suggesting dual serotonergic and purinergic effects .

Opioid Receptor Agonism

(-)-Eseroline fumarate demonstrates opioid-like activity by inhibiting electrically evoked twitches in the mouse vas deferens (ED₅₀ = 12 μM) and guinea-pig ileum (ED₅₀ = 8 μM) . This effect is reversible with naloxone, implicating μ-opioid receptor involvement. Such properties underpin its antinociceptive potential, as evidenced by a 9 mg/kg subcutaneous dose reducing pain response in the mouse tail-flick test by 45% .

Table 2: Key Pharmacological Effects of (-)-Eseroline Fumarate

Preclinical Applications and Limitations

Neurodegenerative Disease Research

Future Directions and Unanswered Questions

Targeting Cancer Cell Vulnerability

Preliminary data suggest (-)-eseroline fumarate selectively disrupts cancer cell membranes (LDH leakage ≥ 50% in glioma C6 cells) . Combining it with chemotherapeutics could enhance tumor permeability, though off-target neuronal effects remain a concern.

Structural Optimization for Reduced Toxicity

Modifying the pyrroloindole scaffold to attenuate serotonergic activity while preserving analgesic efficacy is a promising strategy. Analogues with substituted fumarate moieties are under investigation to improve blood-brain barrier penetration .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume